![molecular formula C27H20BrN3O4S B306384 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazolidinone derivative and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various fields of research, including anti-inflammatory, anticancer, and neuroprotective activities. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of the compound.
Orientations Futures
There are several future directions for research on 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One of the main directions is to further investigate its potential therapeutic applications in various fields of research. This includes studying its effects on different cancer cell lines, its neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Another direction is to conduct further studies on the toxicity levels and optimal dosage of the compound. This will help in determining its safety and efficacy for clinical use.
In conclusion, 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a thiazolidinone derivative that has shown potential therapeutic applications in various fields of research. The compound has been synthesized using various methods and has been studied for its anti-inflammatory, anticancer, and neuroprotective activities. Further research is needed to determine its optimal dosage and toxicity levels, as well as its potential use in clinical settings.
Méthodes De Synthèse
2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been synthesized using various methods. One of the most common methods is the reaction between 2-bromo-5-(4-methylphenyl)benzaldehyde and 2-cyanobenzyl mercaptan in the presence of triethylamine and acetic acid. The reaction mixture is then heated at 80°C for several hours to obtain the desired product.
Applications De Recherche Scientifique
2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has shown potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities. The compound has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
Propriétés
Nom du produit |
2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C27H20BrN3O4S |
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
2-[(5Z)-5-[[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H20BrN3O4S/c1-17-6-9-22(10-7-17)30-25(32)15-31-26(33)24(36-27(31)34)13-20-12-21(28)8-11-23(20)35-16-19-5-3-2-4-18(19)14-29/h2-13H,15-16H2,1H3,(H,30,32)/b24-13- |
Clé InChI |
MOVXNCIHYPZDSF-CFRMEGHHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)SC2=O |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




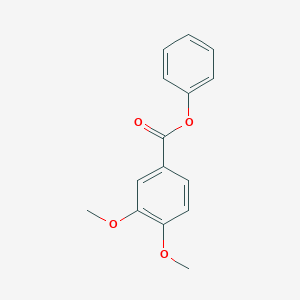
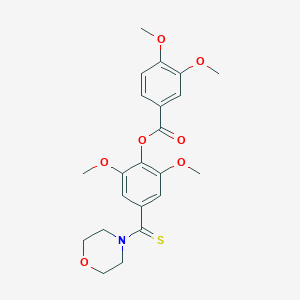

![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)

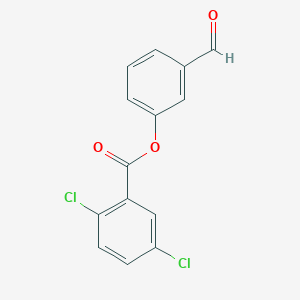
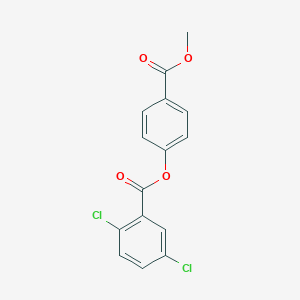
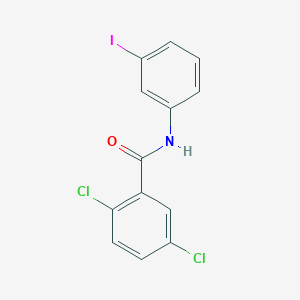

![isopropyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306314.png)
![2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B306318.png)
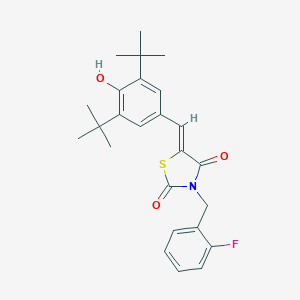
![(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306323.png)